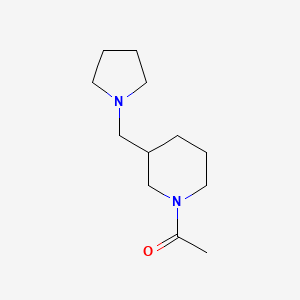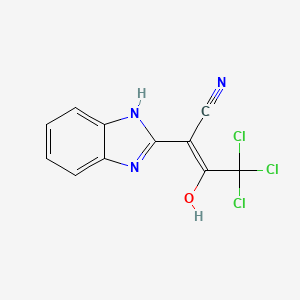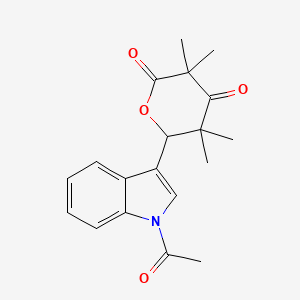![molecular formula C19H25ClN2O2 B6135398 N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6135398.png)
N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide, also known as CTAP, is a potent and selective antagonist of the mu opioid receptor. It was first synthesized in 1995 by researchers at the University of Minnesota. Since then, CTAP has been widely used in scientific research to study the role of the mu opioid receptor in pain modulation, addiction, and other physiological processes.
Mecanismo De Acción
N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide acts as a competitive antagonist of the mu opioid receptor, blocking the binding of endogenous opioids such as endorphins and enkephalins. By blocking the mu opioid receptor, this compound can modulate pain perception, reduce drug-seeking behavior, and affect various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific system being studied. In general, this compound has been shown to reduce pain perception, decrease drug-seeking behavior, and affect various physiological processes such as gastrointestinal motility and immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide is its high selectivity for the mu opioid receptor, which allows for more precise targeting of this receptor subtype in scientific research. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in laboratory experiments.
Direcciones Futuras
There are many potential future directions for research involving N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide. One area of interest is the role of the mu opioid receptor in the development of addiction and the potential use of this compound as a therapeutic agent for addiction treatment. Another area of interest is the role of the mu opioid receptor in pain modulation and the development of more effective pain management strategies. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound in various systems and to develop more potent and selective opioid receptor antagonists.
Métodos De Síntesis
The synthesis of N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide involves several steps, including the condensation of 3-chlorobenzylamine with cyclopentanone to form 2-(3-chlorophenyl)ethylcyclopentanone, which is then converted to the piperidine derivative by reaction with piperidine and acetic anhydride. The resulting compound is then treated with oxalyl chloride and dimethylformamide to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide has been widely used in scientific research to study the role of the mu opioid receptor in various physiological processes. For example, this compound has been used to investigate the role of the mu opioid receptor in pain modulation, addiction, and reward pathways. This compound has also been used to study the effects of opioid receptor antagonists on the immune system and the gastrointestinal tract.
Propiedades
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2/c20-16-5-3-4-14(12-16)10-11-21-19(24)15-8-9-18(23)22(13-15)17-6-1-2-7-17/h3-5,12,15,17H,1-2,6-11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVVTLUCGYAHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CCC2=O)C(=O)NCCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6135320.png)

![diethyl [amino(methylamino)methylene]malonate](/img/structure/B6135330.png)
![2-{4-[1-(allylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6135343.png)
![5-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6135350.png)
![5-{[4-(1,1-dioxidotetrahydro-3-thienyl)-1-piperazinyl]carbonyl}-2-isopropyl-1,3-benzoxazole](/img/structure/B6135354.png)

![2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-N-(1-phenylcyclopropyl)acetamide](/img/structure/B6135369.png)

![3,4,5-triethoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B6135386.png)
![7-ethyl-4-methylfuro[2,3-b]pyridin-7-ium iodide](/img/structure/B6135393.png)

![2-[(diphenylcarbonohydrazonoyl)diazenyl]phenol](/img/structure/B6135397.png)
![ethyl 4-{[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6135411.png)